molecular formula C12H11Cl2N B3116019 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile CAS No. 213755-91-0

1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile

Cat. No. B3116019
M. Wt: 240.12 g/mol
InChI Key: LIPSDVBHSHEGGB-UHFFFAOYSA-N
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Patent
US05652271

Procedure details

1,4-Dibromobutane (106 ml) was added dropwise over 1 hour at 70°-80° C. under nitrogen to a stirred mixture of 3,4-dichlorophenylacetonitrile (150 g) , benzyltriethylammonium chloride (2 g) and 50% aqueous sodium hydroxide solution (300 ml). When the addition was complete the mixture was stirred at 70°-80° C. for 2 hours, then cooled to ambient temperature. Ether (400 ml) and water (200 ml) were added and the layers were separated. The aqueous layer was washed with ether (2×200 ml), then the combined organic solutions were dried over magnesium sulphate and the solvent removed in vacuo. The residue was distilled to give 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile as a pale yellow oil (135 g), b.p. 132°-140° C./0.4 mbar.
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5]Br.[Cl:7][C:8]1[CH:9]=[C:10]([CH2:15][C:16]#[N:17])[CH:11]=[CH:12][C:13]=1[Cl:14].[OH-].[Na+].CCOCC>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[Cl:7][C:8]1[CH:9]=[C:10]([C:15]2([C:16]#[N:17])[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:11]=[CH:12][C:13]=1[Cl:14] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
106 mL
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
150 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC#N
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 70°-80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The aqueous layer was washed with ether (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solutions were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 135 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.